

# Application Notes: Pharmacokinetic and Pharmacodynamic Analysis of MBX-2982 in Preclinical Models

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## Compound of Interest

Compound Name: MBX2982

Cat. No.: B8071637

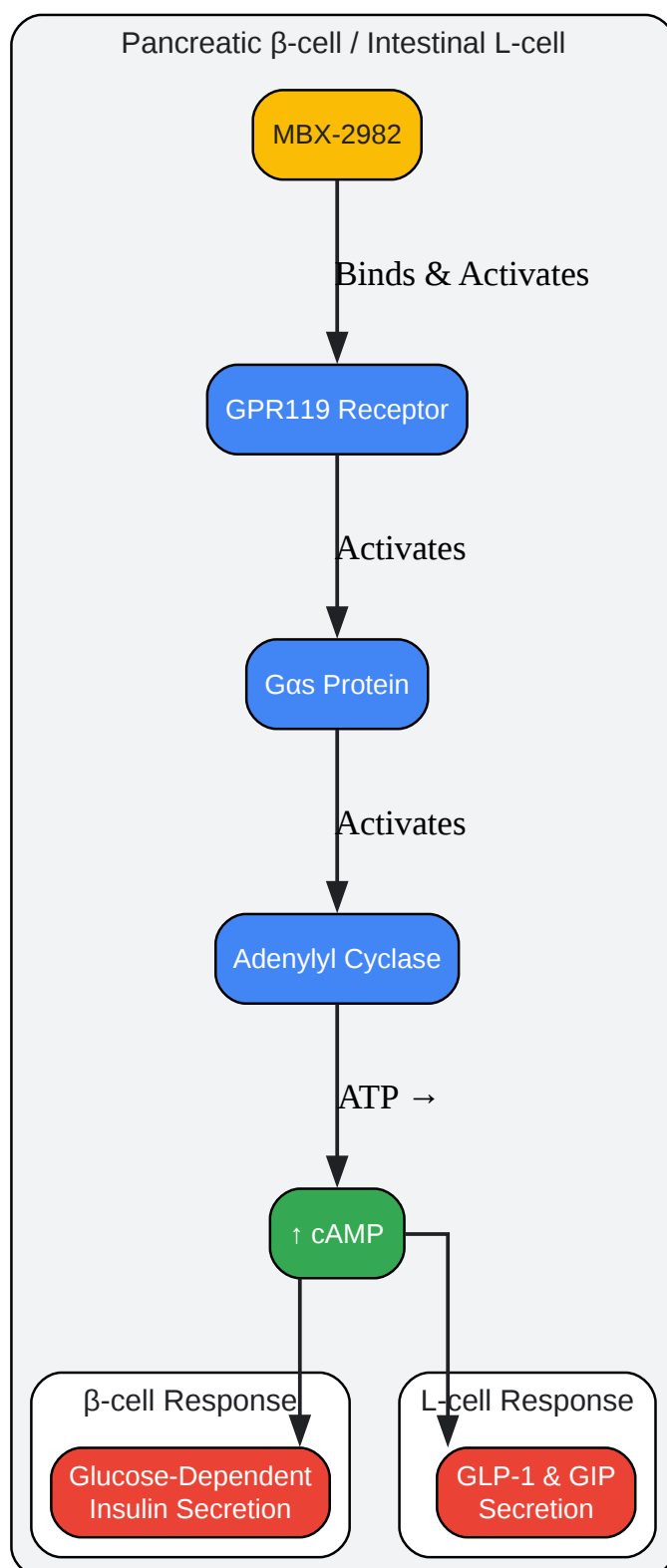
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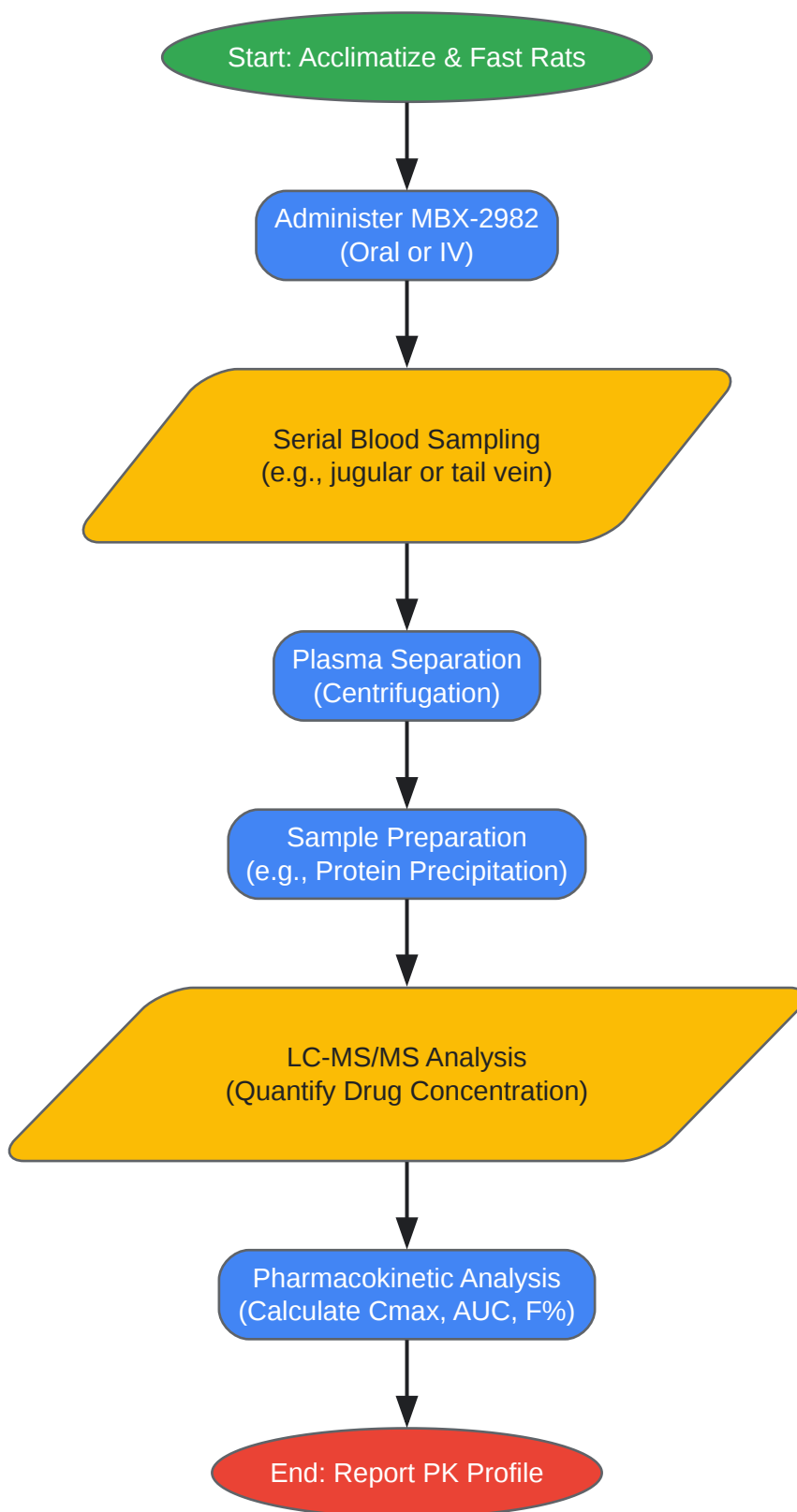
## Introduction

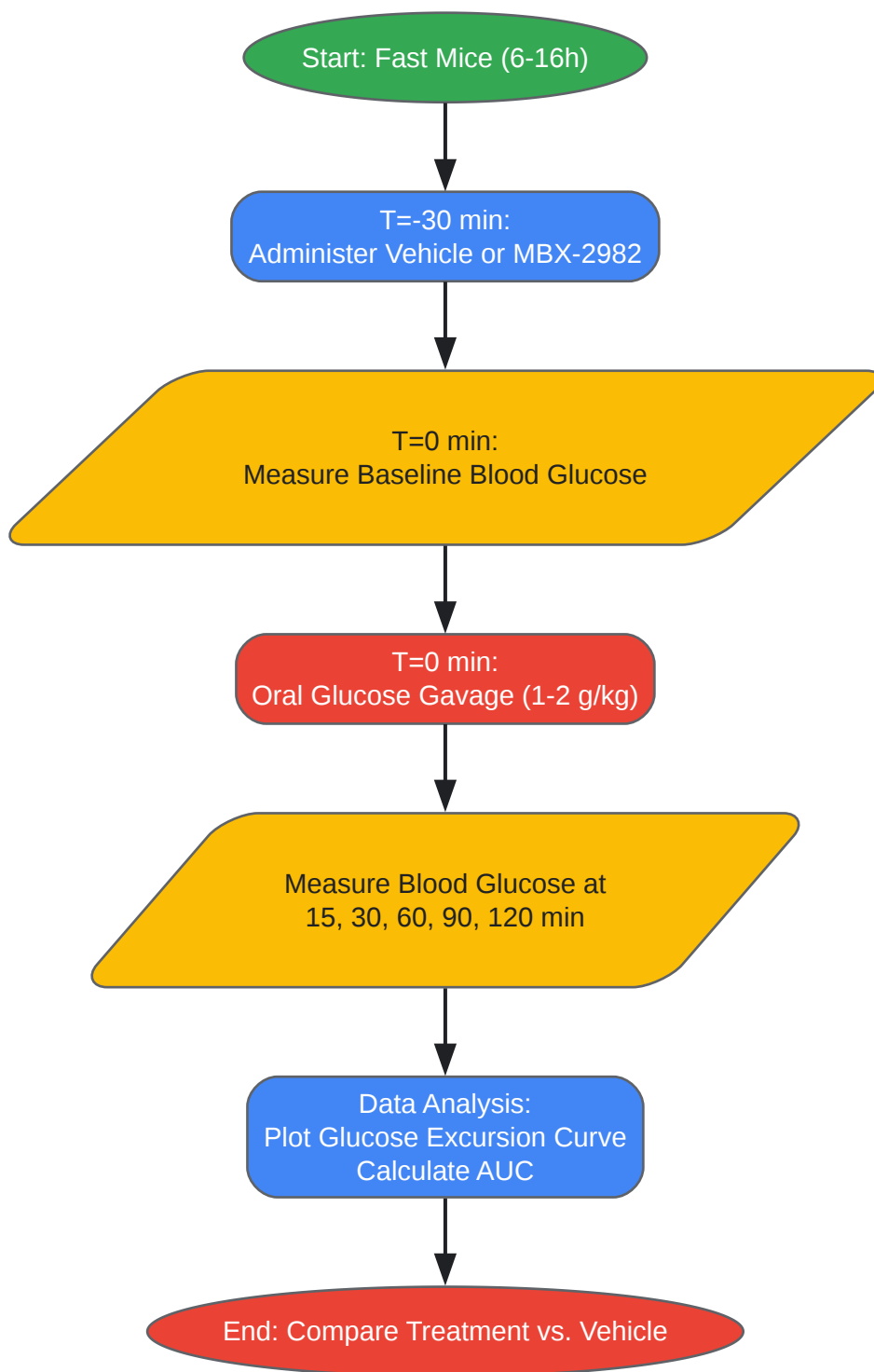
MBX-2982 is a selective, orally-available agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for Type 2 Diabetes.[1] GPR119 is highly expressed in pancreatic  $\beta$ -cells and intestinal enteroendocrine L-cells.[2][3] Its activation leads to a dual mechanism of action: the direct stimulation of glucose-dependent insulin secretion (GSIS) from pancreatic  $\beta$ -cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic peptide (GIP), from the gut.[2][4] This dual action offers the potential for improved glycemic control.[4] These application notes provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of MBX-2982 in preclinical models and detailed protocols for key assessment methods.

## Mechanism of Action: GPR119 Signaling

Activation of GPR119 by an agonist like MBX-2982 primarily involves coupling to the Gs alpha subunit (G $\alpha$ s) of the heterotrimeric G protein.[2] This initiates a signaling cascade that results in the activation of adenylyl cyclase, which then converts ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels is the key second messenger responsible for the downstream physiological effects. In pancreatic  $\beta$ -cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, it triggers the secretion of GLP-1 and GIP.[2][5]







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